molecular formula C22H25NO6 B14491330 2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid CAS No. 63423-73-4

2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid

Cat. No.: B14491330
CAS No.: 63423-73-4
M. Wt: 399.4 g/mol
InChI Key: KIIRJARWAZRLJW-UHFFFAOYSA-N
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Description

2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid is a chemical compound that combines the structural features of morpholine and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Benzylphenoxy)methyl]morpholine typically involves the reaction of 2-benzylphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Benzylphenoxy)methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Benzylphenoxy)methyl]morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(2-Benzylphenoxy)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid is unique due to the presence of both the benzylphenoxy and morpholine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

63423-73-4

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

2-[(2-benzylphenoxy)methyl]morpholine;but-2-enedioic acid

InChI

InChI=1S/C18H21NO2.C4H4O4/c1-2-6-15(7-3-1)12-16-8-4-5-9-18(16)21-14-17-13-19-10-11-20-17;5-3(6)1-2-4(7)8/h1-9,17,19H,10-14H2;1-2H,(H,5,6)(H,7,8)

InChI Key

KIIRJARWAZRLJW-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)COC2=CC=CC=C2CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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